7-Bromo-6-(trifluoromethyl)benzimidazole
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Overview
Description
7-Bromo-6-(trifluoromethyl)benzimidazole is a heterocyclic compound with the molecular formula C8H4BrF3N2. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in medicinal chemistry . The presence of bromine and trifluoromethyl groups in its structure enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-(trifluoromethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with a suitable brominated and trifluoromethylated benzaldehyde. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and nanocatalysts, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-(trifluoromethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted benzimidazole derivative .
Scientific Research Applications
7-Bromo-6-(trifluoromethyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: It is being investigated for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-(trifluoromethyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects . The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- 1-(2-Chloro-6-fluorophenyl)-6-trifluoromethyl-1H,3H-thiazolo[3,4-a]benzimidazole
- 2-Phenylbenzimidazole
- 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
Comparison: Compared to other benzimidazole derivatives, 7-Bromo-6-(trifluoromethyl)benzimidazole is unique due to the presence of both bromine and trifluoromethyl groups. These substituents enhance its chemical reactivity and potential for diverse applications. The trifluoromethyl group, in particular, increases its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Biological Activity
7-Bromo-6-(trifluoromethyl)benzimidazole is a compound within the benzimidazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a bromine atom and a trifluoromethyl group, which significantly influence its biological activity through mechanisms such as increased lipophilicity and metabolic stability.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 |
Escherichia coli | 25 | |
Salmonella typhi | 50 | |
Pseudomonas aeruginosa | 62.5 |
These values indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance in infections.
Anti-inflammatory Activity
Research has highlighted the anti-inflammatory potential of benzimidazole derivatives. The mechanism often involves interaction with specific receptors such as transient receptor potential vanilloid-1 (TRPV1). A study demonstrated that compounds with trifluoromethyl substitutions showed enhanced anti-inflammatory effects:
- Inhibition of Paw Edema : Compounds with trifluoromethyl groups reduced paw edema volume by up to 60% in animal models.
Anticancer Activity
The anticancer properties of benzimidazole derivatives have been extensively studied. For instance, this compound has shown cytotoxic effects against various cancer cell lines. The following table summarizes findings from recent studies:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 45.2 ± 13.0 | Induction of apoptosis |
HeLa (Cervical Cancer) | 30.0 ± 5.0 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 50.0 ± 10.0 | Inhibition of proliferation via CK2 inhibition |
These results indicate that the compound can effectively induce apoptosis in cancer cells and may serve as a lead compound for further anticancer drug development.
Case Studies
- Antibacterial Efficacy : A study conducted by Ochal et al. reported that halogenated benzimidazoles, including those with trifluoromethyl groups, displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 12.5 to 25 μg/mL .
- Cytotoxicity Against Cancer Cells : Research indicated that the introduction of the trifluoromethyl group significantly enhanced the cytotoxicity of benzimidazole derivatives against various cancer cell lines compared to their non-fluorinated counterparts .
Properties
Molecular Formula |
C8H4BrF3N2 |
---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrF3N2/c9-6-4(8(10,11)12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14) |
InChI Key |
XEYZKFUKCWPZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(F)(F)F)Br)N=CN2 |
Origin of Product |
United States |
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